molecular formula C22H24N2O6S B2664832 8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1795364-22-5

8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2664832
CAS RN: 1795364-22-5
M. Wt: 444.5
InChI Key: HLLRRFCCSSZYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality 8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals, particularly as a lead compound for drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, neurological disorders, and infectious diseases .

Biochemical Research

In biochemical research, this compound is used as a tool to study enzyme interactions and protein functions. Its ability to bind to specific enzymes makes it valuable for understanding enzyme mechanisms and for the development of enzyme inhibitors .

Chemical Synthesis

The compound is also significant in the field of chemical synthesis. It serves as an intermediate in the synthesis of more complex molecules. Researchers utilize it to create derivatives that can be used in various chemical reactions and processes .

Material Science

In material science, this compound is explored for its potential in creating new materials with unique properties. Its structural characteristics can be leveraged to develop polymers and other materials that have specific mechanical, thermal, or electrical properties .

Environmental Science

In environmental science, this compound is studied for its potential to degrade pollutants. Researchers are investigating its use in bioremediation processes to break down harmful substances in the environment, contributing to cleaner and safer ecosystems.

These applications highlight the versatility and importance of this compound in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Sigma-Aldrich Baidu Baike Delta-F MDPI : Sigma-Aldrich : Baidu Baike

properties

IUPAC Name

6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-14-10-18(13-21(26)29-14)30-17-5-7-23(8-6-17)31(27,28)19-11-15-2-3-20(25)24-9-4-16(12-19)22(15)24/h10-13,17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLRRFCCSSZYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

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